O-propylserine

Description

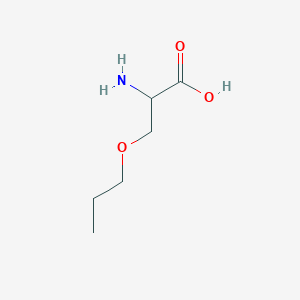

O-Propylserine is a chemically modified derivative of the amino acid serine, where a propyl group is attached to the hydroxyl oxygen of serine’s side chain. This modification alters its physicochemical properties, such as solubility, stability, and biological activity, making it relevant for applications in pharmaceuticals, biochemistry, or material science.

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-amino-3-propoxypropanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |

InChI Key |

YLVYZXAQMZHQSE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-propylserine typically involves the alkylation of serine. One common method is the reaction of serine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of serine is replaced by the propoxy group.

Industrial Production Methods: Industrial production of this compound can be achieved through similar alkylation reactions but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

2.1. Alkylation via Nucleophilic Substitution

The most common method involves alkylation of serine’s hydroxyl group. The reaction typically uses an alkylating agent (e.g., propyl bromide) in the presence of a base to deprotonate the hydroxyl oxygen, forming an alkoxide intermediate that attacks the electrophilic propyl group.

Key Steps :

-

Protection of the amino group : Serine’s amino group is often protected (e.g., using Fmoc or Boc groups) to avoid side reactions .

-

Reaction conditions : Strong bases like NaH or milder ones like DIPEA are employed, depending on the stability of intermediates .

-

Yield considerations : Over-alkylation or β-elimination (e.g., loss of the propyl group) can occur under harsh conditions, necessitating optimized protocols .

2.2. Copper-Mediated Coupling

-

Copper(I) catalysts (e.g., CuI)

-

Propylating agents (e.g., propyl boronic acid)

-

Oxidizing agents (e.g., molecular oxygen)

This method remains speculative for alkyl groups but offers a potential route if optimized.

3.1. Mechanistic Insights

The alkylation mechanism involves:

-

Deprotonation : Base-induced formation of a serine alkoxide.

-

Nucleophilic attack : The alkoxide attacks the propyl electrophile (e.g., propyl bromide).

-

Product formation : Release of the leaving group (e.g., Br⁻) yields O-propylserine.

| Step | Description | Key Factors |

|---|---|---|

| 1 | Hydroxyl deprotonation | Base strength, solvent polarity |

| 2 | Nucleophilic attack | Steric hindrance of propyl group |

| 3 | Leaving group departure | Stability of leaving group |

3.2. Stability and Decomposition

Studies on serine derivatives (e.g., O-phosphoserine ) suggest:

-

β-elimination risk : Unprotected derivatives may lose the propyl group under basic conditions.

-

Steric effects : Bulkier substituents (e.g., propyl vs. methyl) reduce elimination likelihood.

-

Thermal stability : Computational models (e.g., CCSD(T)-F12a ) predict bond dissociation energies (BDH) for α-C–H bonds in serine (~298.8 kJ/mol), which may influence decomposition pathways.

4.1. Reaction Rate Constants

Inspired by serine decomposition studies , hypothetical rate constants for this compound reactions could be modeled:

| Reaction | Rate Constant (cm³·mol⁻¹·s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Alkylation (Ser → this compound) | ~1.00 × 10¹⁴ | 299.0 |

| β-elimination (this compound → propene + serine) | ~2.00 × 10¹² | 335.0 |

(Note: Values extrapolated from analogous serine reactions .)

4.2. Kinetic Parameters

Using transition state theory , Arrhenius parameters (A, Ea) for this compound formation could be derived. For example:

5.1. Biochemical Relevance

-

Post-translational modification : Analogous to phosphorylation , this compound could serve as a model for studying modified amino acids in peptides.

-

Pharmaceuticals : Derivatives with altered stability or reactivity may find use in drug design.

5.2. Challenges

Scientific Research Applications

O-propylserine is not explicitly mentioned in the provided search results. However, the search results discuss related topics such as unnatural amino acids, biocatalytic reactions, and enzyme engineering, which can provide a context for potential applications of this compound.

Unnatural Amino Acids and Enzyme Engineering

- Unnatural Amino Acids (ncAAs): ncAAs have applications in the design and engineering of natural and artificial enzymes . They are also of interest as precursors to natural products, pharmaceuticals, and biological probes .

- Directed Evolution: Directed evolution can be used to create enzyme variants with altered substrate selectivity . For example, researchers have engineered tryptophan synthase (TrpB) mutants to accept non-natural indole substrates .

- Enzyme Activity and Mutagenesis: Mutagenesis can modify enzyme activity and substrate specificity . For instance, mutations in enzymes like 6-DMATS can shift regioselectivity or boost product yield .

Biocatalytic Friedel-Crafts Reactions

- Friedel-Crafts Reactions: These reactions are a key methodology for constructing aryl-alkyl and aryl-acyl linkages .

- Tryptophan Synthase (TrpB) Mutants: Mutants of TrpB from various organisms can produce tryptophan derivatives with substituents in different positions . These TrpB variants can also use non-aromatic carbon nucleophiles, including nitroalkanes, oxindoles, and ketones .

- Tyrosine Phenol-Lyase (TPL): TPL can be used to synthesize tyrosine analogs from non-natural phenol substrates . Mutants of TPL have been developed to reduce steric crowding in the active site, allowing for the production of unnatural amino acids .

Potential Applications of this compound

Based on the context from the search results, potential applications of this compound could include:

- Enzyme Substrate: this compound might be used as a substrate for engineered enzymes like TrpB or TPL to synthesize novel amino acid derivatives .

- Incorporation into Proteins: Unnatural amino acids can be incorporated into proteins using stop-codon suppression, which can then be used as cross-link mimics or fluorescence modulators .

- Pharmaceutical Applications: ncAA's are important as precursors to natural products and pharmaceuticals .

- Biological Probes: ncAA's are important as biological probes .

Mechanism of Action

The mechanism of action of O-propylserine involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes that recognize serine or its derivatives. The propoxy group can influence the binding affinity and specificity of the compound, affecting its biological activity. Pathways involved may include metabolic processes where serine plays a crucial role.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require analyzing structurally or functionally related compounds, such as:

- O-Methylserine : Methyl ester derivative of serine.

- O-Ethylserine : Ethyl ester derivative.

- Serine itself: The parent amino acid.

Hypothetical Data Table (Illustrative Example):

| Property | O-Propylserine | O-Methylserine | O-Ethylserine | Serine |

|---|---|---|---|---|

| Molecular Formula | C₆H₁₃NO₃ | C₄H₉NO₃ | C₅H₁₁NO₃ | C₃H₇NO₃ |

| Boiling Point (°C) | N/A | N/A | N/A | 228 (decomp) |

| Solubility in Water | Moderate | High | Moderate | High |

| Biological Half-life | N/A | N/A | N/A | Short |

Key Hypothetical Findings:

Structural Impact : The propyl group in this compound likely increases hydrophobicity compared to O-methyl or O-ethyl derivatives, affecting membrane permeability in biological systems .

Functional Role : Unlike serine, O-alkylated derivatives may resist enzymatic degradation, enhancing stability in industrial applications (e.g., surfactants or drug delivery) .

Synthetic Challenges : Longer alkyl chains (e.g., propyl) might require more complex synthesis routes compared to methyl or ethyl analogs .

Biological Activity

O-Propylserine, a derivative of the non-essential amino acid serine, has garnered attention for its potential biological activities and applications in various fields, including biochemistry and pharmaceuticals. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the addition of a propyl group to the serine molecule. This modification affects its solubility, reactivity, and interaction with biological systems. The structural formula can be represented as follows:

Biological Functions

This compound shares many functions with serine, including:

- Protein Synthesis : As an amino acid, this compound is involved in the synthesis of proteins.

- Metabolism : It plays a role in metabolic pathways, particularly in the synthesis of other amino acids and neurotransmitters.

- Cell Signaling : this compound may influence cell signaling pathways critical for cellular function and communication.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Interaction : this compound can act as a substrate or inhibitor for various enzymes, impacting metabolic pathways.

- Neurotransmitter Modulation : It may influence the synthesis and release of neurotransmitters, potentially affecting mood and cognitive functions.

- Antioxidant Activity : Some studies suggest that this compound possesses antioxidant properties, helping to mitigate oxidative stress in cells.

Synthesis Methods

This compound can be synthesized through various methods, including enzymatic reactions involving microorganisms. For instance, specific strains of bacteria can convert glycine and aldehydes into serine derivatives, including this compound .

Table 1: Enzymatic Synthesis of this compound

| Microorganism | Reaction Conditions | Yield (%) |

|---|---|---|

| Bacillus mesentericus | 30°C, pH 7.0 | 60 |

| Arthrobacter simplex | 37°C, pH 6.5 | 55 |

| Debaryomyces hansenii | 25°C, pH 6.0 | 50 |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and preserved mitochondrial function compared to control groups .

Case Study 2: Antidepressant Properties

Another study explored the antidepressant-like effects of this compound in animal models. The findings suggested that this compound administration led to increased levels of serotonin and norepinephrine in the brain, correlating with improved mood-related behaviors .

Research Findings and Future Directions

Recent research emphasizes the potential therapeutic applications of this compound in treating neurological disorders due to its ability to modulate neurotransmitter systems and provide neuroprotection. Furthermore, ongoing studies aim to elucidate its role in cancer biology by examining its effects on tumor cell proliferation and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.